![molecular formula C9H12O3 B12570913 (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one CAS No. 188910-44-3](/img/structure/B12570913.png)
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-7,7-Dimethoxybicyclo[221]hept-5-en-2-one is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework with methoxy groups at the 7,7-positions and a ketone at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The methoxy groups can be introduced through subsequent methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The process is optimized to ensure high yield and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halides like sodium iodide in acetone or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The methoxy groups and ketone functionality contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-en-5-one: Similar bicyclic structure but lacks methoxy groups.
2-Azabicyclo[2.2.1]hept-5-en-3-one: Contains a nitrogen atom in the bicyclic framework.
Bicyclo[2.1.1]hexane: Smaller bicyclic structure with different chemical properties.
Uniqueness
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one is unique due to its specific substitution pattern with methoxy groups and a ketone, which imparts distinct chemical reactivity and potential biological activity compared to other bicyclic compounds.
Properties
CAS No. |
188910-44-3 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(1R)-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C9H12O3/c1-11-9(12-2)6-3-4-7(9)8(10)5-6/h3-4,6-7H,5H2,1-2H3/t6?,7-/m1/s1 |
InChI Key |
RESRXHNESRQRHG-COBSHVIPSA-N |
Isomeric SMILES |
COC1([C@@H]2C=CC1CC2=O)OC |
Canonical SMILES |
COC1(C2CC(=O)C1C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)
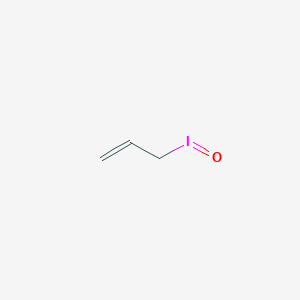
![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
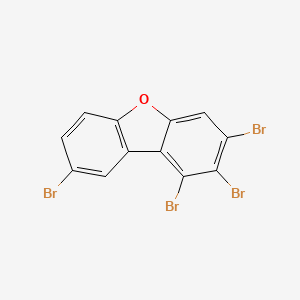
![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)
![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)
![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
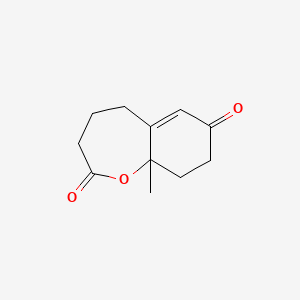
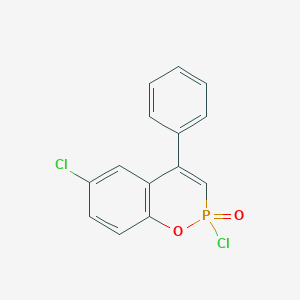
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
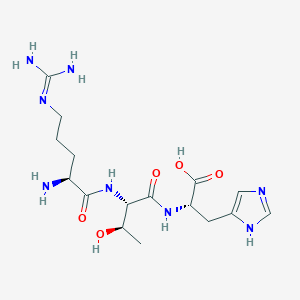
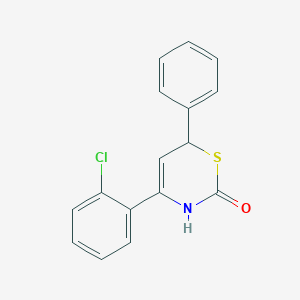
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)

